Esculentin-1SEb
Description
Properties
bioactivity |
Gram+ & Gram-, |
|---|---|
sequence |
GLFSKFNKKKIKSGLFKIIKTAGKEAGLEALRTGIDVIGCKIKGEC |
Origin of Product |
United States |
Natural Occurrence and Biological Origin of Esculentin 1seb
Identification of Biological Sources and Ecological Distribution of Esculentin-1SEb
This compound is a naturally occurring antimicrobial peptide (AMP) that has been isolated from the skin secretions of the Dusky Gopher Frog. researchgate.netnih.govju.edu.jo The scientific name for this species was formerly Rana sevosa, but it has since been reclassified as Lithobates sevosus. mdpi.comimrpress.comnatureserve.org This amphibian belongs to the Ranidae family, commonly known as true frogs. natureserve.org
The Dusky Gopher Frog has a highly restricted ecological distribution. Historically, it was found in the Coastal Plain region of the southeastern United States, from Alabama to Louisiana. natureserve.org Currently, its known habitat is confined to a very small area within Mississippi, making it a critically endangered species. natureserve.org The skin secretions of Lithobates sevosus contain a variety of peptides, which are categorized into established families of ranid frog AMPs, including esculentin-1 (B1576701), esculentin-2, brevinin-1, and ranatuerin-2. researchgate.netnih.gov this compound is one of the specific peptides identified within the esculentin-1 family from this particular frog species. researchgate.netbiorxiv.org The nomenclature "1SEb" designates it as an isotype "b" of the Esculentin-1 family, originating from the species "sevosa". nih.gov
Amphibian skin is a crucial organ for defense, respiration, and osmoregulation. mdpi.com Lacking physical protection like scales, amphibians have evolved a sophisticated chemical defense system. mdpi.com Their skin contains specialized granular glands that produce and store a diverse arsenal (B13267) of bioactive compounds, including a wide array of AMPs. imrpress.commdpi.comnih.gov Each frog species typically produces a unique repertoire of these peptides, which can vary significantly even between closely related species. imrpress.com
Table 1: Biological Source and Classification of this compound
| Attribute | Description |
|---|---|
| Biological Source | Dusky Gopher Frog (Lithobates sevosus, formerly Rana sevosa) researchgate.netnatureserve.org |
| Origin | Skin Secretions researchgate.netnih.gov |
| Peptide Family | Esculentin-1 researchgate.netnih.gov |
| Classification | Antimicrobial Peptide (AMP) researchgate.net |
| Amino Acid Sequence | GLFSKFNKKKIKSGLFKIIKTAGKEAGLEALRTGIDVIGCKIKGEC imrpress.combiorxiv.org |
Biosynthetic Pathways and Genetic Encoding of this compound Precursors
The production of this compound is a genetically controlled process, characteristic of amphibian antimicrobial peptides. mdpi.com These peptides are not synthesized directly in their final, active form. Instead, they are transcribed and translated from genes as larger, inactive precursor proteins, often referred to as pre-propeptides. researchgate.netcanada.ca
The general structure of an amphibian AMP precursor consists of several distinct domains:
Signal Peptide: A short sequence at the N-terminus that directs the nascent polypeptide into the endoplasmic reticulum for processing and secretion. imrpress.comcanada.ca
Acidic Propeptide: An intervening sequence that follows the signal peptide. This region is thought to play a role in preventing the mature peptide from exhibiting its biological activity inside the host's cells and may assist in proper folding. imrpress.com
Mature Peptide: The C-terminal sequence that corresponds to the final, biologically active peptide, in this case, this compound. imrpress.comresearchgate.net
The precursor protein undergoes a series of post-translational modifications. Proteolytic enzymes cleave the precursor at specific sites to release the mature peptide from the signal and propeptide regions. canada.ca The genes that encode for these peptide precursors often have a conserved structural organization. imrpress.com For instance, studies on other frog AMPs have shown that the gene structure can include introns that separate the exons coding for the different domains of the precursor protein. imrpress.com The genetic determinants encode not only the structural pre-propeptide but also the enzymes required for processing and transport. researchgate.net
Table 2: Generalized Structure of an Amphibian Antimicrobial Peptide Precursor
| Precursor Domain | Function |
|---|---|
| Signal Peptide | Directs the precursor to the secretory pathway. canada.ca |
| Acidic Propeptide | May inhibit premature activity and aid in folding. imrpress.com |
| Mature Peptide Sequence | Becomes the final, active peptide after cleavage. canada.ca |
Mechanisms of this compound Secretion in Amphibian Skin
This compound, along with other antimicrobial peptides, is synthesized and stored within specialized structures in the frog's skin called granular glands, or serous glands. imrpress.commdpi.com These glands function as reservoirs, holding high concentrations of the peptides in a ready-to-release state. mdpi.comfrontiersin.org
The release of these stored peptides onto the skin's surface is a defensive response, typically triggered by external stimuli such as stress, injury, or an encounter with a predator or pathogen. mdpi.comfrontiersin.org The mechanism of secretion is described as holocrine. imrpress.com In this process, the entire glandular cell ruptures its plasma membrane, leading to the expulsion of its entire contents, including the secretory granules containing this compound. imrpress.com These contents are then extruded through a small duct that connects the gland to an opening on the epidermal surface. imrpress.com This rapid, high-concentration release provides a potent chemical shield that protects the frog's vulnerable skin from microbial colonization and infection. imrpress.commdpi.com
Methodologies for Isolation, Purification, and Structural Elucidation of Esculentin 1seb
Advanced Chromatographic Techniques in Esculentin-1SEb Isolation
The isolation and purification of esculentin (B142307) peptides from complex biological mixtures, such as amphibian skin secretions, is predominantly achieved through advanced chromatographic techniques. researchgate.net Among these, reverse-phase high-performance liquid chromatography (RP-HPLC) is the most powerful and widely used method due to its high resolution and efficiency in separating peptides based on their hydrophobicity. hplc.eupepdd.comamericanpeptidesociety.org
The general workflow for isolating an esculentin peptide begins with the crude extraction from the source material. This is followed by one or more stages of RP-HPLC. A typical purification strategy involves a multi-step HPLC process, often employing different column chemistries and mobile phase gradients to achieve the desired level of purity. For instance, an initial separation might be performed on a C18 column, followed by further purification on a C4 or diphenyl column to remove closely eluting impurities. researchgate.net The use of a volatile ion-pairing agent, such as trifluoroacetic acid (TFA) at a concentration of 0.1%, is standard practice as it improves peak shape and resolution. peptide.com
The peptides are eluted from the column using a gradient of an organic solvent, most commonly acetonitrile, in water. peptide.com The precise gradient profile is optimized to maximize the separation of the target peptide from other components in the mixture. peptide.com Fractions are collected and analyzed, and those containing the purified peptide are pooled and lyophilized to obtain the final product. peptide.com Purity is typically assessed by analytical RP-HPLC, where a pure compound will present as a single, sharp peak. nih.gov
| Parameter | Typical Conditions for Esculentin Peptide Purification |
|---|---|
| Chromatography Mode | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Stationary Phase (Column) | C18, C4, or Diphenyl silica-based columns |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |
| Elution | Linear gradient of Mobile Phase B (e.g., 20% to 90% ACN over 20-30 minutes) |
| Flow Rate | Analytical: ~1.0 mL/min; Preparative: variable based on column size |
| Detection | UV absorbance at 215-220 nm |
Spectroscopic and Spectrometric Approaches for this compound Purity Assessment and Structural Characterization
Once purified, the identity and structural integrity of an esculentin peptide must be rigorously confirmed. This is accomplished through a combination of spectroscopic and spectrometric techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass spectrometry (MS) is employed to determine the precise molecular weight of the peptide, which serves as a crucial confirmation of its identity. shu.edu Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are the most common MS techniques used for peptide analysis. nih.govnih.gov MALDI-TOF MS provides a rapid and accurate measurement of the molecular mass of the intact peptide. creative-proteomics.comyoutube.com For further structural elucidation, tandem mass spectrometry (MS/MS) can be utilized to fragment the peptide and obtain amino acid sequence information. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. exlibrisgroup.com For esculentin peptides, which are often unstructured in aqueous solution, NMR studies are typically conducted in membrane-mimicking environments, such as in the presence of micelles or lipid vesicles, to induce the formation of their biologically relevant secondary structures, like α-helices. exlibrisgroup.comresearchgate.net Transferred Nuclear Overhauser Effect Spectroscopy (trNOESY) is a specific NMR technique used to study the conformation of a peptide when it is bound to a larger molecule, such as a lipopolysaccharide (LPS) micelle. exlibrisgroup.com
Circular Dichroism (CD) spectroscopy is another valuable technique used to assess the secondary structure of peptides. nih.gov The characteristic CD spectra of α-helices, β-sheets, and random coils allow for the qualitative and quantitative estimation of the secondary structural elements present in the peptide under different environmental conditions. nih.gov
| Technique | Application in Esculentin Peptide Analysis |
|---|---|
| MALDI-TOF Mass Spectrometry | Precise molecular weight determination of the purified peptide. |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Verification of the molecular mass of synthetic peptides. nih.gov |
| Tandem Mass Spectrometry (MS/MS) | Amino acid sequencing and structural confirmation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determination of the three-dimensional structure in solution, often in membrane-mimicking environments. exlibrisgroup.com |
| Circular Dichroism (CD) Spectroscopy | Assessment of secondary structure content (e.g., α-helix, β-sheet). nih.govnih.gov |
Preparation of Synthetic this compound Analogs for Research
The chemical synthesis of peptides offers a route to obtaining large quantities of pure material for research and allows for the creation of analogs with modified structures and properties. Solid-Phase Peptide Synthesis (SPPS) is the standard method for the chemical synthesis of peptides like the esculentins. pensoft.netpeptide.comscispace.com
In SPPS, the peptide is assembled in a stepwise manner while one end is covalently attached to an insoluble polymer support (resin). scispace.com The synthesis starts from the C-terminal amino acid and proceeds by the sequential addition of protected amino acid derivatives. peptide.com The most common strategy employs Fmoc (9-fluorenylmethyloxycarbonyl) for the temporary protection of the α-amino group of the amino acids. pensoft.net After each coupling step, the Fmoc group is removed with a mild base, and the next protected amino acid is coupled. peptide.com Side chains of reactive amino acids are protected with more stable protecting groups that are removed only at the end of the synthesis. peptide.com
Once the desired sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA). nih.govpensoft.net The crude synthetic peptide is then purified by RP-HPLC to a high degree of purity (>95%). nih.gov The identity and purity of the synthetic peptide are confirmed by mass spectrometry and analytical RP-HPLC. nih.gov
The synthesis of analogs can involve the substitution of one or more amino acids with natural or unnatural amino acids, modification of the peptide backbone, or the attachment of labels or other chemical moieties. nih.govpensoft.net For example, analogs of Esculentin-1a (B1576700) have been synthesized with D-amino acid substitutions to investigate their structural and functional properties. exlibrisgroup.com
| Step in SPPS | Description |
|---|---|
| Resin Selection | An appropriate solid support is chosen, often a polystyrene-based resin. scispace.com |
| Amino Acid Protection | Fmoc group for Nα-amino protection and acid-labile groups for side-chain protection. pensoft.net |
| Coupling | Sequential addition of protected amino acids using coupling reagents like HBTU/HCTU. pensoft.net |
| Deprotection | Removal of the Fmoc group with a mild base (e.g., piperidine) after each coupling step. |
| Cleavage and Final Deprotection | Release of the peptide from the resin and removal of all side-chain protecting groups with a strong acid (e.g., TFA). nih.govpensoft.net |
| Purification | Purification of the crude peptide by preparative RP-HPLC. nih.gov |
Molecular and Cellular Mechanisms of Esculentin 1seb Bioactivity
Investigation of Esculentin-1SEb's Interaction with Microbial Membranes and Permeabilization Dynamics
The primary and most critical mode of action for this compound and its derivatives is the rapid and lethal disruption of microbial membranes. nih.gov This process is initiated by the peptide's cationic nature, which facilitates a strong electrostatic attraction to the anionic components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and phosphatidylglycerol (PG) in Gram-positive bacteria. uni-augsburg.deunimib.it
Once bound, the peptide's amphipathic structure allows it to insert into the hydrophobic core of the lipid bilayer, leading to a loss of membrane integrity. unimib.it Studies on derivatives like Esculentin-1b(1-18) show that this process is remarkably swift, with the permeabilization of both the outer and inner membranes of Escherichia coli occurring concomitantly with the lethal event. nih.govresearchgate.net This direct and rapid membrane disruption at minimal inhibitory concentrations distinguishes it from many other host defense peptides. researchgate.net
The peptide's activity is not limited to free-floating, planktonic cells. Derivatives have shown potent effects against the structured communities of biofilms, such as those formed by the opportunistic pathogen Pseudomonas aeruginosa. nih.gov The membrane-perturbing effects are considered a key mechanism for disrupting the biofilm architecture, making it a promising candidate for treating persistent infections. nih.gov The interaction with key membrane lipids is crucial; biophysical studies on related esculentin (B142307) peptides reveal that interaction with phosphatidylglycerol (PG) is a major driver for the lysis and killing of Gram-positive bacteria. nih.gov
| Peptide Derivative | Target Organism | Observed Membrane Effect | Reference |
|---|---|---|---|
| Esculentin-1b(1-18) | Escherichia coli | Rapid permeabilization of outer and inner membranes. | nih.govresearchgate.net |
| Esculentin(1-21) | Pseudomonas aeruginosa | Potent membrane-perturbing effects on both planktonic and biofilm cells. | nih.gov |
| This compound | Micrococcus luteus, E. coli | Growth-inhibiting activity, implying membrane disruption. | vdoc.pub |
| Linearized esculentin 2EM | Gram-positive bacteria | Strong membranolysis driven by interaction with phosphatidylglycerol (PG). | nih.gov |
Analysis of this compound-Mediated Signal Transduction and Gene Expression Modulation in Target Organisms
Beyond direct membrane lysis, this compound and its analogs can modulate cellular signaling and gene expression in target organisms. In enterohemorrhagic E. coli O157:H7, sub-lethal doses of esculentin derivatives Esc(1-21) and Esc(1-18) were found to significantly alter the expression of genes involved in stress response and biofilm regulation. mdpi.com
This modulation suggests a more complex interaction than simple membrane disruption. For instance, the peptides induce the expression of csrA and hha, genes that influence the flhDC operon, a master regulator of flagellar synthesis and biofilm formation. mdpi.comnih.gov The induction of the nirB gene was also noted, suggesting an increase in nitric oxide (NO) that may contribute to biofilm dispersal. mdpi.com These changes indicate that the peptides can trigger specific stress responses within the bacteria, manipulating pathways that govern their virulence and survival strategies. mdpi.com
In a different context, this compound has been shown to activate host immune cells, specifically rat peritoneal mast cells, causing histamine (B1213489) release. vdoc.pub This activity is mediated through signal transduction pathways, likely involving G protein-coupled receptors (GPCRs). researchgate.net The activation of mast cells by AMPs leads to the release of pre-formed mediators, cytokines, and chemokines, which are crucial for inducing a localized inflammatory response and recruiting other immune cells. researchgate.net
Interactive Table: Gene Expression Modulation in E. coli O157:H7 by Esculentin Derivatives
| Gene/System | Function | Effect of Peptide | Implication | Reference |
|---|---|---|---|---|
| csrA | Post-transcriptional regulator, influences biofilm formation via flhDC operon. | Significant induction | Modulation of biofilm formation and dispersal. | mdpi.comnih.gov |
| hha | Modulator of gene expression, influences biofilm formation via flhDC operon. | Significant induction | Modulation of biofilm formation and dispersal. | mdpi.comnih.gov |
| nirB | Part of nitrite (B80452) reductase operon, involved in nitrosative stress response. | Induction | Potential increase in nitric oxide (NO) leading to biofilm inhibition/dispersal. | mdpi.com |
| Stringent Response ((p)ppGpp) | Global stress response to nutritional stress, involves relA and spoT genes. | Influenced by peptide-induced stress. | Peptides may trigger a broad stress response affecting numerous biosynthetic pathways. | mdpi.com |
Identification of Intracellular Targets and Biochemical Pathways Influenced by this compound
This finding strongly suggests that for this peptide, the bacterial membrane is the principal target for its killing mechanism, rather than specific intracellular processes or biochemical pathways. nih.gov The rapid permeation and cell death observed are consistent with a mechanism dominated by membrane disruption. nih.govresearchgate.net While it is acknowledged that some AMPs can disrupt key intracellular processes by targeting DNA, ribosomes, or metabolic pathways, the current evidence for this compound and its close relatives points towards membrane permeabilization as the predominant and decisive event in its antimicrobial action. nih.govimrpress.com
Computational and Biophysical Modeling of this compound's Mechanism of Action
Biophysical and computational modeling studies provide molecular-level insights into how esculentin peptides function. These techniques help visualize the dynamic interactions between the peptide and the microbial membrane. researchgate.net Biophysical investigations on a related peptide, linearized esculentin 2EM (E2EM-lin), utilized lipid mimics of bacterial membranes to study its structural changes upon interaction. nih.gov These studies showed that the peptide adopts a strong α-helical conformation, particularly in the presence of anionic lipids like phosphatidylglycerol (PG), which is abundant in Gram-positive bacterial membranes. nih.gov The data support a model where the N-terminal α-helix of the peptide forms a "tilted" structure that inserts into the membrane, inducing instability and lysis. nih.gov
Molecular dynamics (MD) simulations offer an atomistic view of these processes. nih.gov Such computational models can show how amphipathic helices, like those in esculentin, partition into the membrane interface. researchgate.net These simulations illustrate that peptides aligned parallel to the bilayer surface can cause significant disruptions in lipid packing, leading to transient, water-filled openings even at low concentrations, and complete membrane disintegration at higher concentrations. researchgate.netnih.gov These models are crucial for understanding how a peptide can promote the passage of ions and dyes across the membrane without necessarily forming stable, barrel-stave pores. nih.gov
Spectrum of Biological Activities of Esculentin 1seb in in Vitro and Ex Vivo Models
Antimicrobial Activity of Esculentin-1SEb Against Bacterial Pathogens (Gram-Positive and Gram-Negative)
This compound, a peptide originating from the skin of the dusky gopher frog (Lithobates sevosus), demonstrates a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. frontiersin.orgbicnirrh.res.in Its efficacy has been experimentally validated against various bacterial strains, highlighting its potential as a template for novel antimicrobial agents. bicnirrh.res.in
The antimicrobial action of this compound and its derivatives is often attributed to their ability to perturb and permeate bacterial cell membranes. nih.gov This mechanism is a common feature among many antimicrobial peptides (AMPs) and is crucial for their bactericidal effects. frontiersin.org Studies on related esculentin (B142307) peptides, such as Esc(1-21), have shown potent activity against clinically relevant pathogens like Pseudomonas aeruginosa and Escherichia coli. researchgate.netnih.gov For instance, derivatives of esculentin-1a (B1576700) have demonstrated significant bactericidal activity against both non-pathogenic E. coli K12 and enterohemorrhagic E. coli O157:H7. nih.gov
The structural characteristics of these peptides, including their net positive charge and amphipathic nature, facilitate their interaction with the negatively charged components of bacterial membranes, leading to membrane disruption and cell death. frontiersin.orgrcsb.org The activity of some esculentin analogues has been shown to be more pronounced against Gram-negative bacteria compared to Gram-positive bacteria, an effect that can be influenced by environmental factors such as salt concentration. nih.gov
Table 1: Antimicrobial Activity of Esculentin Derivatives Against Various Bacterial Strains
| Peptide | Bacterial Strain | MIC (µM) | MBC (µM) | Reference |
|---|---|---|---|---|
| Esc(1-21) | E. coli K12 | 2 | 4 | nih.gov |
| Esc(1-21) | E. coli O157:H7 | 4 | 8 | nih.gov |
| Esc(1-18) | E. coli K12 | 16 | 32 | nih.gov |
| Esc(1-18) | E. coli O157:H7 | 32 | 64 | nih.gov |
| Kanamycin | E. coli K12 | 16 | 32 | nih.gov |
| Kanamycin | E. coli O157:H7 | 16 | 32 | nih.gov |
MIC: Minimal Inhibitory Concentration; MBC: Minimal Bactericidal Concentration
Antifungal and Antivirulence Properties of this compound
Beyond its antibacterial effects, derivatives of the parent compound, esculentin-1 (B1576701), have also demonstrated notable antifungal activity. The N-terminal fragment (1-18) of esculentin-1 is active against several fungal species. nih.gov This broad-spectrum activity underscores the versatility of this class of peptides in combating various microbial threats.
In addition to direct antimicrobial action, there is growing interest in "anti-virulence" strategies, which aim to disarm pathogens rather than kill them, thereby reducing the selective pressure for resistance development. caas.cnekb.eg This approach targets bacterial virulence factors such as biofilm formation, motility, and toxin production. caas.cn While direct studies on the antivirulence properties of this compound are limited, research on other antimicrobial peptides suggests this is a plausible mechanism of action. mdpi.com For instance, some spice essential oils have been shown to inhibit bacterial quorum sensing systems, biofilm formation, and motility. caas.cn This strategy of targeting virulence is considered a promising alternative to traditional antibiotics, particularly for treating chronic infections caused by multidrug-resistant bacteria. mdpi.com
Anti-biofilm Efficacy and Mechanisms of Biofilm Disruption by this compound
Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which confers protection against antibiotics and the host immune system. researchgate.netnih.gov The ability to disrupt these biofilms is a critical attribute for any new antimicrobial agent. Derivatives of esculentin have shown potent activity against both the formation of biofilms and established biofilms of the opportunistic pathogen Pseudomonas aeruginosa. researchgate.netnih.govnih.gov
The mechanism of biofilm disruption by these peptides is thought to involve the permeabilization of the cytoplasmic membranes of the embedded bacteria. mdpi.com For example, esculentin(1-21) has been shown to cause the release of intracellular components from P. aeruginosa within biofilms. mdpi.com This membrane-disrupting activity is a key factor in its ability to eradicate biofilm cells. nih.gov Furthermore, at sub-inhibitory concentrations, esculentin derivatives can reduce the formation of biofilms by interfering with bacterial attachment and motility. frontiersin.orgnih.gov Studies have shown that these peptides can induce the expression of genes involved in the regulation and dispersal of biofilms. nih.gov
The physical forces generated by growing biofilms can cause mechanical stress on the surfaces they colonize. elifesciences.org The ability of antimicrobial peptides to disrupt the integrity of the biofilm matrix can alleviate this stress and contribute to the clearance of the infection. elifesciences.org
**Table 2: Anti-biofilm Activity of Esc(1-21) against *P. aeruginosa***
| Parameter | Concentration | Effect | Reference |
|---|---|---|---|
| Biofilm Inhibition | Sub-MIC | Reduction in biofilm formation | nih.gov |
| Biofilm Disruption | 12 µM (MBCb) | Elimination of biofilm cells within 2 hours | nih.gov |
| Biofilm Cell Killing | >50% killing at 1x, 2x, 4x, and 8x MIC | Potent activity against P. aeruginosa ATCC 27853 | mdpi.com |
MBCb: Minimal Biofilm Eradication Concentration
Immunomodulatory Activities of this compound in Non-Human Cellular Contexts
The immune system plays a crucial role in defending against pathogens, and the gut microbiota is known to have a significant influence on its function. nih.govweforum.org Antimicrobial peptides can modulate the immune response in addition to their direct microbicidal effects. frontiersin.org While specific data on the immunomodulatory activities of this compound is not available, studies on related compounds and other antimicrobial peptides provide insights into potential mechanisms.
For instance, the saponin (B1150181) escin (B49666) has been shown to reduce the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in endotoxemic mice and in LPS-induced macrophages. nih.gov It also suppresses the activation of NF-κB, a key transcription factor in the inflammatory response. nih.gov Similarly, other peptides have demonstrated the ability to modulate cytokine production by macrophages, although the effects can be cell-type specific. mdpi.com In murine macrophages, certain peptides can either promote a pro-inflammatory or an anti-inflammatory profile. mdpi.com The ability of peptides to influence immune cell function, such as the differentiation of T cells and the activity of dendritic cells, highlights a complex interplay between these molecules and the host immune system. nih.govmdpi.com
Effects of this compound on Eukaryotic Cellular Models (e.g., Keratinocytes, Murine Macrophages)
A derivative of esculentin-1a, esculentin-1a(1-21)NH2, has been found to stimulate the migration of human keratinocytes (HaCaT cells). nih.gov This effect is significant as it suggests a potential role in wound healing and skin re-epithelialization. nih.gov The peptide's ability to promote cell migration was found to be dependent on the activation of the epidermal growth factor receptor (EGFR) and the STAT3 protein. nih.gov Furthermore, esculentin-1a derived peptides have been shown to promote the clearance of P. aeruginosa that has been internalized into bronchial epithelial cells, a crucial aspect for treating chronic lung infections in conditions like cystic fibrosis. nih.gov
In murine macrophage cell lines like RAW 264.7, other related compounds such as escin have demonstrated anti-inflammatory effects. Escin was found to inhibit the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govjmb.or.kr It also suppressed the mRNA expression of inflammatory cytokines IL-6 and IL-1β in these cells. nih.govjmb.or.kr Similarly, other antimicrobial peptides have been shown to inhibit the production of pro-inflammatory mediators like NO, IL-1β, and TNF-α in LPS-stimulated RAW 264.7 macrophages. plos.org
Structure Activity Relationship Sar Studies and Rational Design of Esculentin 1seb Analogs
The exploration of Esculentin-1SEb, a 46-amino-acid antimicrobial peptide from the skin secretions of the frog Rana esculenta, has led to extensive research into its structure-activity relationship (SAR). nih.govimrpress.com Understanding how the peptide's chemical structure correlates with its biological function is crucial for designing more potent and specific therapeutic agents. These studies involve systematic modifications of the peptide's sequence and structure to identify key determinants of its antimicrobial power.
Preclinical Investigations of Esculentin 1seb in in Vivo Animal Models
Efficacy of Esculentin-1SEb in Animal Models of Bacterial Infection (e.g., Sepsis, Pulmonary Infection, Keratitis)
There is no published data available on the efficacy of this compound in any animal models of bacterial infection.
Pharmacokinetic and Pharmacodynamic Profiling of this compound in Animal Systems
There is no published data available regarding the pharmacokinetic or pharmacodynamic properties of this compound in animal systems.
Biodistribution and Metabolic Fate of this compound in Vivo Research Contexts
There is no published data available on the biodistribution or metabolic fate of this compound in an in vivo context.
Advanced Analytical and Methodological Approaches in Esculentin 1seb Research
Proteomic and Transcriptomic Profiling in Response to Esculentin-1SEb Exposure
Understanding the global cellular response to antimicrobial peptide exposure is crucial for elucidating their full mechanism of action beyond simple membrane disruption. Proteomic and transcriptomic analyses are powerful tools that reveal changes in protein and gene expression within a microorganism upon treatment with a peptide.
Researchers have utilized these "omics" approaches to study the effects of esculentin (B142307) derivatives on various microbes. An integrated proteomic and transcriptomic study on Saccharomyces cerevisiae treated with Esculentin-1a(1-21) revealed significant changes in cellular pathways. core.ac.uknih.gov The analysis showed that the peptide caused a downregulation of enzymes involved in the lower glycolytic pathway and affected genes related to spindle body formation and cell-wall synthesis. nih.govresearchgate.net Notably, the expression of actin was markedly decreased, suggesting profound impacts on the cytoskeleton and cell physiology. researchgate.net The study indicated that S. cerevisiae adapts to the peptide by activating the High Osmolarity Glycerol (HOG) pathway, which is involved in managing osmotic stress and maintaining the cell wall. nih.govresearchgate.net
In another study focusing on bacteria, a combined proteomic and transcriptional analysis was performed on Pseudomonas aeruginosa treated with a sub-inhibitory concentration of Esculentin-1a(1-21)-1c. frontiersin.org The investigation revealed a significant downregulation of three key proteins belonging to the MexAB-OprM efflux pump, a critical system used by the bacterium to expel antibiotics. frontiersin.org This finding was confirmed at the genetic level through transcriptional analysis, providing a molecular basis for the peptide's ability to synergize with conventional antibiotics. frontiersin.org
Conversely, a proteomic analysis of Escherichia coli exposed to bactericidal and sublethal concentrations of Esculentin-1b(1-18) showed that the peptide had a very limited impact on the bacterium's protein expression profile. researchgate.netnih.gov This suggests that for this particular peptide, the primary mechanism of killing is the rapid permeabilization of the bacterial membranes, rather than interference with intracellular processes. researchgate.netnih.gov
These studies collectively demonstrate the power of using two-dimensional gel electrophoresis (2-DE) combined with mass spectrometry for proteomics, and DNA microarrays for transcriptomics, to create a comprehensive profile of a peptide's activity. core.ac.uk
Table 1: Summary of Proteomic and Transcriptomic Findings for Esculentin Analogs
| Peptide | Organism | Key Findings | Methodological Approach |
|---|---|---|---|
| Esculentin-1a(1-21) | Saccharomyces cerevisiae | Downregulation of lower glycolysis enzymes; Decreased actin expression; Activation of High Osmolarity Glycerol (HOG) pathway. nih.govresearchgate.net | 2-DE Proteomics & DNA Microarray Transcriptomics. core.ac.uk |
| Esculentin-1a(1-21)-1c | Pseudomonas aeruginosa | Downregulation of MexAB-OprM efflux pump proteins and their corresponding genes. frontiersin.org | Nano Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) Proteomics & Transcriptional Analysis. frontiersin.org |
| Esculentin-1b(1-18) | Escherichia coli | Limited modification of the proteome, indicating the membrane as the major target. researchgate.netnih.gov | Proteomic Analysis. researchgate.net |
High-Throughput Screening Assays for this compound Activity and Analog Evaluation
High-throughput screening (HTS) is an essential methodology in drug discovery that allows for the rapid, automated testing of large libraries of chemical compounds to identify molecules with specific biological activities. researchgate.net In the context of this compound, HTS assays are invaluable for evaluating the antimicrobial efficacy of newly designed analogs and for identifying compounds that may enhance its therapeutic properties.
While specific HTS campaigns for this compound are not detailed in the available literature, the methodology has been applied to its analogs for other therapeutic purposes. For instance, HTS assays have been crucial in identifying drugs that can correct defects in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. researchgate.net In this area of research, various esculentin peptide analogs were screened for their ability to act as "potentiators," which enhance the function of the CFTR channel. researchgate.net These assays typically measure changes in cellular ion transport in response to the peptides.
The general process for HTS in antimicrobial drug discovery involves several key steps:
Assay Development: Creating a robust and miniaturized assay, often in 96- or 384-well plates, that can reliably measure bacterial growth inhibition or killing.
Library Screening: Exposing a target microbial strain to a large and diverse library of compounds, which would include this compound analogs.
Hit Identification: Using automated readers to detect changes (e.g., optical density, fluorescence) that signify antimicrobial activity. "Hits" are compounds that meet a predefined activity threshold.
Hit-to-Lead Optimization: Promising hits are then subjected to further testing and chemical modification to improve their potency and other pharmacological properties.
HTS can also be adapted to screen for peptides that disrupt specific bacterial processes, such as biofilm formation or the activity of virulence factors. mdpi.com For example, a screening assay could use a reporter strain of bacteria, like an E. coli Keio mutant, where a specific gene is knocked out, to assess the primary mechanism of damage caused by a peptide. mdpi.com
Advanced Imaging Techniques for Visualizing this compound Cellular Interactions
Visualizing the direct interaction of an antimicrobial peptide with a target cell is critical to confirming its mechanism of action. Advanced imaging techniques, particularly fluorescence and confocal microscopy, allow researchers to observe the localization and effects of peptides in real-time and in three dimensions without extensive sample preparation that could introduce artifacts. nih.gov
Studies on esculentin derivatives have effectively used these techniques. To investigate how esculentin peptides enter host cells, rhodamine-labeled versions of Esc(1-21) and its diastereomer Esc(1-21)-1c were applied to human bronchial epithelial cells. nih.gov Confocal laser-scanning microscopy revealed that the peptides became localized within the cells, with one analog showing a distinct perinuclear distribution. nih.gov This observation suggested that the peptides enter the cell via a self-translocation process, likely through membrane destabilization, rather than being engulfed through endocytosis. nih.gov
To specifically visualize membrane permeabilization, researchers use fluorescent dyes that are normally excluded from healthy cells. The Sytox Green assay is a common method where the dye only fluoresces upon binding to intracellular DNA, which can only happen if the cell membrane has been compromised. mdpi.com This technique was used to monitor membrane disruption in A. baumannii when treated with Esc(1-21) alone and in combination with the antibiotic colistin (B93849), using a microplate reader to quantify the increase in fluorescence over time. mdpi.com
Table 2: Advanced Imaging Techniques in Esculentin Research
| Technique | Application | Peptide/Probe | Organism/Cell Type | Key Finding |
|---|---|---|---|---|
| Confocal Laser-Scanning Microscopy | Intracellular Localization | Rhodamine-labeled Esc(1-21) & Esc(1-21)-1c nih.gov | Human Bronchial Epithelial Cells nih.gov | Peptides enter cells via self-translocation, not endocytosis. nih.gov |
| Fluorescence Microplate Reader | Membrane Permeabilization Assay | Sytox Green Dye mdpi.com | Acinetobacter baumannii mdpi.com | Quantified membrane damage caused by Esc(1-21) and colistin. mdpi.com |
Methodological Aspects of Synergistic Studies of this compound with Other Compounds
Combining antimicrobial peptides with conventional antibiotics is a promising strategy to combat multidrug-resistant bacteria. acs.org The primary goals of such synergistic studies are to enhance the efficacy of existing drugs, lower the required concentrations of both agents, and potentially reduce the development of resistance. nih.gov
The standard method for evaluating synergy is the checkerboard titration assay . frontiersin.orgmdpi.compensoft.netnih.gov This technique involves setting up a two-dimensional array of concentrations in a microplate, where one agent (e.g., an antibiotic) is serially diluted along the rows and the second agent (e.g., this compound) is diluted along the columns. pensoft.net After incubation with the target bacterium, the minimum inhibitory concentration (MIC) of each compound in the combination is determined.
From this data, the Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone) frontiersin.org
The interaction is then classified based on the FICI value:
Synergy: FICI ≤ 0.5
Additivity: 0.5 < FICI ≤ 1.0
Indifference: 1.0 < FICI ≤ 4.0
Antagonism: FICI > 4.0
Numerous studies have successfully applied this methodology to esculentin derivatives. For example, Esc(1-21)-1c was found to act synergistically with antibiotics like tetracycline, erythromycin, and chloramphenicol (B1208) against P. aeruginosa. frontiersin.org Similarly, strong synergism was observed between Esc(1-21) and colistin against multiple strains of A. baumannii. mdpi.com The proposed mechanism for this synergy is often the permeabilization of the bacterial membrane by the peptide, which facilitates the entry of the antibiotic to its intracellular target. acs.org In the case of Esc(1-21)-1c and tetracycline, this was further supported by proteomic data showing the peptide suppressed an efflux pump responsible for removing the antibiotic. frontiersin.org
Future Directions and Research Perspectives for Esculentin 1seb
Exploration of Novel Biological Activities and Uncharted Research Avenues for Esculentin-1SEb
While the esculentin (B142307) family of peptides is primarily recognized for its antimicrobial and histamine-releasing activities, the full spectrum of this compound's biological functions remains largely unexplored. vdoc.pub Research into other amphibian-derived peptides has revealed a vast array of activities, suggesting promising, yet uncharted, avenues for this compound research. iium.edu.mymdpi.com
Future investigations could focus on the following areas:
Immunomodulatory and Anti-inflammatory Effects: Many frog skin peptides can modulate the host's immune response by inducing chemotaxis, activating leukocytes, and triggering the release of cytokines. imrpress.com A derivative of the related peptide, Esculentin-1a (B1576700), has been shown to promote the migration of human keratinocytes, a key process in wound healing, through the activation of the epidermal growth factor receptor. nih.gov Research should be directed toward assessing whether this compound possesses similar capabilities to influence immune cells and modulate inflammatory pathways, which could be significant for wound repair and treating inflammatory conditions. imrpress.com
Anticancer Potential: Certain anionic antimicrobial peptides (AAMPs) sourced from amphibians have demonstrated anticancer properties. eurekaselect.com Given that peptides can exhibit multifunctional activities, a critical research avenue would be to screen this compound for cytotoxic activity against various cancer cell lines. mdpi.comeurekaselect.com Understanding its mechanism of action—whether through membrane disruption or other pathways—could establish it as a novel candidate for oncological research.
Antiviral and Antiprotozoal Activity: The defensive arsenal (B13267) of amphibian skin secretions is not limited to bacteria and fungi; it often includes peptides with potent antiviral and antiprotozoal effects. imrpress.comiium.edu.my Systematic screening of this compound against a panel of viruses and protozoan parasites could uncover previously unknown anti-infective properties.
Synergistic Activity with Conventional Antibiotics: An emerging strategy to combat antimicrobial resistance is the use of peptides that can potentiate the effects of existing antibiotics. eurekaselect.com Studies could investigate if sub-inhibitory concentrations of this compound can enhance the efficacy of conventional drugs against multidrug-resistant bacteria, potentially lowering the required dosage and reducing the development of resistance.
The following table outlines potential research areas for this compound based on activities observed in other amphibian peptides.
| Potential Biological Activity | Rationale for Exploration | Potential Research Application |
| Immunomodulation | Other amphibian peptides modulate immune responses like chemotaxis and cytokine release. imrpress.com | Development of agents for wound healing and inflammatory disorders. |
| Anticancer Effects | Some amphibian peptides exhibit cytotoxic activity against tumor cells. eurekaselect.com | Investigation as a novel scaffold for anticancer drug design. |
| Antiviral Properties | Amphibian skin is a source of peptides with broad-spectrum antiviral capabilities. mdpi.com | Discovery of new leads for antiviral therapies. |
| Antibiotic Potentiation | Anionic amphibian peptides can enhance the effectiveness of conventional antibiotics. eurekaselect.com | A strategy to combat antibiotic-resistant bacterial infections. |
Development of Delivery Systems for Research Applications of this compound
To effectively study the biological activities of this compound in vitro and in preclinical models, robust and targeted delivery systems are essential. The development of such systems for research applications is a critical step that precedes any potential therapeutic consideration.
Microneedle Arrays for Topical Research: For investigating skin-related activities like wound healing, microneedle arrays (MNAs) offer a promising delivery method. nih.gov These minimally invasive systems can bypass the stratum corneum, the skin's primary barrier, to deliver the peptide directly to the epidermis and dermis in a controlled manner. nih.gov This would be invaluable for research models studying skin re-epithelialisation. nih.govnih.gov
Gene-Delivery Platforms for Targeted Expression: Advanced research applications could utilize targeted gene delivery systems to control the expression of this compound in specific cell or tissue populations. nih.govmdpi.com By incorporating microRNA binding sites into the gene delivery vector, expression of the peptide can be restricted to certain cell types, allowing for precise investigation of its function in complex biological systems. nih.gov
Plant-Based Production Systems: While primarily a production method, molecular farming of peptides in plants offers a sustainable and scalable source for research material. nih.gov This approach can be considered part of a broader delivery strategy, ensuring a consistent and low-cost supply of this compound for extensive non-clinical studies. nih.gov
The table below summarizes potential delivery systems for the research-phase investigation of this compound.
| Delivery System | Research Application | Advantages |
| Microneedle Arrays (MNA) | Studying topical effects (e.g., wound healing, skin infections). nih.gov | Minimally invasive, bypasses stratum corneum, localized delivery. nih.gov |
| miRNA-Regulated Vectors | Investigating cell-specific functions in complex biological models. nih.govmdpi.com | High target specificity, controlled expression. nih.gov |
| Molecular Farming in Plants | Large-scale production for extensive preclinical research. nih.gov | Low-cost, scalable, sustainable source of peptide material. nih.gov |
Challenges and Opportunities in Translational Research of this compound as a Bioactive Scaffold (Non-Clinical Focus)
Translational research aims to bridge the gap between basic scientific discoveries and their practical application. era-learn.euvu.lt For a molecule like this compound, this journey is filled with both significant hurdles and unique opportunities, particularly when viewed as a "bioactive scaffold" that can be modified and optimized.
Opportunities:
Combatting Antimicrobial Resistance: The most significant opportunity for this compound lies in its potential as a template for a new class of antibiotics. imrpress.com Its presumed mechanism of targeting and disrupting microbial membranes is less likely to induce resistance compared to conventional antibiotics that have specific intracellular targets. imrpress.com
Structural Modification and Hybrid Peptides: this compound's amino acid sequence can be used as a scaffold for rational drug design. As demonstrated with Esculentin-1a, specific domains of the peptide can be identified and combined with sequences from other peptides (like melittin) to create novel hybrid molecules with enhanced bactericidal activity and low toxicity. pensoft.net This modular approach allows for the optimization of activity, stability, and selectivity.
Broad-Spectrum Potential: Amphibian peptides often possess a wide range of biological activities. mdpi.com This multifunctionality means that research into one area (e.g., antibacterial) could uncover potential in others (e.g., anticancer or immunomodulatory), increasing the translational value of the initial findings. eurekaselect.com
Challenges:
Peptide Stability and Degradation: A major challenge for all peptide-based research is their susceptibility to degradation by proteases in biological systems. Future non-clinical studies must focus on modifying the this compound scaffold, for instance, by incorporating non-natural amino acids or cyclizing the peptide, to enhance its stability without compromising its activity.
Selectivity and Toxicity: While some esculentins show low toxicity to mammalian cells, ensuring high selectivity for microbial over host cells is a critical challenge. pensoft.net The design of analogs must carefully balance the peptide's charge, hydrophobicity, and structure to maximize its therapeutic index, a key focus of preclinical evaluation.
Navigating the "Translational Valley of Death": The path from a promising lab finding to a viable preclinical candidate is fraught with difficulty. vu.ltnih.gov Overcoming this requires a multidisciplinary approach, integrating peptide chemistry, microbiology, and toxicology to systematically address the scientific and technical hurdles long before any clinical considerations. era-learn.eu The use of inexpensive, ethically unrestricted invertebrate models like Galleria mellonella can aid in early, rapid screening for both efficacy and toxicity. researchgate.net
Ethical Considerations and Sustainable Sourcing in Amphibian Peptide Research
The exploration of natural compounds like this compound is intrinsically linked to the source organisms and their ecosystems, raising important ethical and sustainability questions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
